4-azido-1-methyl-1H-pyrazole
Overview
Description
“4-azido-1-methyl-1H-pyrazole” is a compound with the molecular formula C4H5N5. It has an average mass of 123.116 Da and a monoisotopic mass of 123.054497 Da . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
Synthesis Analysis
Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The structure allows for structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a polar surface area of 30 Å^2, ACD/LogP of 0.94, and ACD/LogD (pH 5.5 and 7.4) of 1.35 . These properties can influence its solubility, stability, and reactivity.
Scientific Research Applications
Synthesis of Pyrazole Derivatives
4-Azido-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various pyrazole derivatives. El‐Metwally and Khalil (2010) demonstrated the conversion of 1,3-Diphenyl-2-pyrazolin-5-one to 5-azido-4-formylpyrazolone, which is a key starting compound for generating new pyrazole derivatives. This conversion facilitates the creation of pyrazole and pyrazolone derivatives with potential biological activities, highlighting the versatility of this compound in synthetic organic chemistry (El‐Metwally & Khalil, 2010).
Antimicrobial Evaluation and Molecular Docking
This compound is integral to the synthesis of pyrazole-imidazole-triazole hybrids, which have been studied for their antimicrobial properties. Punia et al. (2021) synthesized a series of these hybrids and evaluated them for antimicrobial activity. One compound demonstrated significant potency against A. niger, surpassing the reference drug Fluconazole. Molecular docking studies further elucidated the binding conformations, indicating the potential of these hybrids as antimicrobial agents (Punia et al., 2021).
Catalysis in Hydroamination
The compound's utility extends to catalysis, where it contributes to the development of new rhodium(I) and iridium(I) complexes. These complexes, synthesized using pyrazolyl–triazolyl donor ligands derived from this compound, have been applied as catalysts for hydroamination reactions. The study by Hua et al. (2012) highlights the compound's role in facilitating the synthesis of these complexes, which are characterized by their ability to catalyze the addition of an amine to an alkene or alkyne, a valuable reaction in organic synthesis (Hua et al., 2012).
Synthesis of Ligands for Medicinal Chemistry
Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3-carboxylic acids for use in medicinal chemistry and metal complex catalysis. Their work involved developing methods for synthesizing previously unknown N-unsubstituted 4-azido-1H-pyrazole-3-carboxylic acids, demonstrating the importance of this compound in generating compounds for potential therapeutic and catalytic applications (Dalinger et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological activity, including acting as partial agonists of nicotinic acid receptors, inhibitors of protein-protein interactions of replication protein a, and inhibitors of tissue-nonspecific alkaline phosphatase .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Pyrazole derivatives are known to have significant biological activity .
Future Directions
Properties
IUPAC Name |
4-azido-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5/c1-9-3-4(2-6-9)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDMQWZIPNZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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